molecular formula C34H36N4O3 B1676808 Pyropheophorbide a methyl ester CAS No. 6453-67-4

Pyropheophorbide a methyl ester

Cat. No. B1676808
CAS RN: 6453-67-4
M. Wt: 548.7 g/mol
InChI Key: RYLBYBPLWNFWPG-CMMLGHQLSA-N
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Description

Pyropheophorbide a methyl ester, also known as Methyl pyropheophorbide-a, is a derivative of chlorophyll-a . It is a potent photosensitizer that can be used in photodynamic therapy (PDT) of cancer . It has photodynamic activity and can induce apoptosis and inhibit tumor growth .


Synthesis Analysis

The synthesis of Pyropheophorbide a methyl ester involves treating chlorin e6, in the form of its trimethyl ester, with a base, followed by heating to give pyropheophorbide a, which is converted to HPPH by treatment with acid, followed by hexyl alcohol under basic conditions .


Molecular Structure Analysis

The empirical formula of Pyropheophorbide a methyl ester is C34H36N4O3 . It has a molecular weight of 548.67 . The structure contains a total of 82 bonds, including 46 non-H bonds, 26 multiple bonds, 6 rotatable bonds, 4 double bonds, 22 aromatic bonds, 5 five-membered rings, 1 eight-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .


Chemical Reactions Analysis

The aggregation process of Pyropheophorbide a methyl ester was investigated in various solvents . Absorption and fluorescence spectra showed that the photosensitizer was under a monomeric form in ethanol as well as in dimyristoyl-l-α-phosphatidylcholine liposomes while it was strongly aggregated in phosphate buffer . Singlet oxygen was formed from Pyropheophorbide a methyl ester triplet state deactivation in the presence of oxygen .

Scientific Research Applications

Photodynamic Therapy (PDT) for Cancer Treatment

Methyl Pyropheophorbide-a (MPPa) is a promising photosensitizer used in Photodynamic Therapy (PDT), a patient-friendly and non-invasive anticancer treatment . PDT uses light of an appropriate wavelength to activate the photosensitizer, which then generates reactive oxygen species (ROS) that trigger cancer cell death .

Improved Efficacy in PDT with Solid Lipid Nanoparticles

MPPa, a drug with poor aqueous solubility, has been synthesized and developed into MPPa-loaded solid lipid nanoparticles (SLNs) to improve its solubility and PDT efficacy . These SLNs enhance the generation of singlet oxygen from MPPa, demonstrating cytotoxicity upon photoirradiation .

Application in Apoptosis Activity

MPPa induces photodynamic cell death in U937 and SK-HEP-1 cells . When treated with MPPa and irradiated with light, apoptosis occurs, and there is no significant change where light is not treated . This suggests that MPPa could be a potential material for the development of new photosensitizers .

Use in Isolation and Identification Studies

MPPa has been isolated and identified from Perilla frutescens leaves . This study demonstrates the isolation, identification, and phototoxic activity of MPPa in perilla leaves .

Targeting Cancer Stem Cells (CSCs)

MPPa has been used in PDT to target colorectal cancer CSCs . CD133–Pyro PDT can promote the production of ROS, suppress the stemness properties, and induce autophagic cell death in CRC CSCs .

Inhibitory Effect on CSC-Derived Xenograft Tumors

CD133–Pyro PDT has a potent inhibitory effect on CRC CSC-derived xenograft tumors in nude mice . This suggests that MPPa could be a potential candidate for cancer treatment using PDT .

Mechanism of Action

Methyl pyropheophorbide-a, also known as Pyropheophorbide a methyl ester, is a derivative of chlorophyll-a and has been studied for its potential in photodynamic therapy (PDT) for cancer treatment .

Target of Action

Methyl pyropheophorbide-a (MPPa) is a photosensitizer used in PDT . The primary targets of MPPa are cancer cells, specifically colon cancer cells . It exerts its pharmacological effects in the presence of light of an appropriate wavelength .

Mode of Action

Upon irradiation with light, MPPa generates reactive oxygen species, particularly singlet oxygen (1O2), that triggers cancer cell death . This process is known as photodynamic cell death . MPPa photosensitization also activates the NF-κB transcription factor in colon cancer cells .

Biochemical Pathways

The biochemical pathways affected by MPPa involve the generation of reactive oxygen species (ROS) and the activation of the NF-κB transcription factor . ROS production leads to oxidative stress in cancer cells, causing cell damage and death . The activation of NF-κB can regulate genes involved in immune and inflammatory responses, cell proliferation, and apoptosis .

Pharmacokinetics

MPPa is a drug with poor aqueous solubility, which can limit its bioavailability . To improve its solubility and efficacy in PDT, MPPa has been incorporated into solid lipid nanoparticles (SLNs) . These SLNs enhance the singlet oxygen generation from MPPa and demonstrate cytotoxicity upon photoirradiation .

Result of Action

The result of MPPa’s action is the induction of cell death in cancer cells. MPPa inhibits the cell cycle progression from the G0/G1-phases and induces apoptosis in cancer cells when irradiated with light .

Action Environment

The action of MPPa is influenced by the presence of light. Without light, there is no significant change in cells treated with MPPa . When irradiated with light, mppa induces apoptosis and shows strong cytotoxic effects . Therefore, the efficacy and stability of MPPa are highly dependent on the environmental light conditions during PDT .

Safety and Hazards

Pyropheophorbide a methyl ester is harmful if swallowed and irritating to eyes, respiratory system, and skin . It is recommended to avoid dust formation and breathing vapors, mist, or gas . For personal protection, it is advised to use a dust mask type N95 (US), Eyeshields, and Gloves .

Future Directions

Pyropheophorbide a methyl ester has many potential applications . It has been modified by attaching electron-donor and -acceptor groups to alter its linear and nonlinear optical properties . The potential implications of Cu2+ binding for the use of Pyropheophorbide a methyl ester in photodynamic therapy are discussed, along with its use as a fluorescent sensor for detection of micromolar concentrations of Cu2+ .

properties

IUPAC Name

methyl 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h8,13-15,18,22,37,39H,1,9-12H2,2-7H3/t18-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOKGUTUPNUAGP-AVRDEDQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyropheophorbide a methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Methyl pyropheophorbide-a has a molecular formula of C34H36N4O3 and a molecular weight of 552.66 g/mol. []

ANone: Characterization of methyl pyropheophorbide-a and its derivatives commonly involves UV-Vis spectroscopy, IR spectroscopy, and 1H NMR spectroscopy. [, , , , , , , , , , , , ] Mass spectrometry and elemental analysis are also frequently utilized. [, , , , , , ]

ANone: Methyl pyropheophorbide-a is obtained from chlorophyll-a through a two-step process: removing the magnesium ion and the carboxymethyl group at the 132-position, followed by methylation with diazomethane. [] An alternative method involves refluxing chlorophyll-a in acetic acid to remove both the magnesium ion and the carboxymethyl group in a single step, followed by methylation. []

ANone: The most reactive sites for chemical modification include the C3-vinyl group, C132-carbonyl group, terminal C17-carbonmethoxyl group, and C20-meso-hydrogen. [] These sites can be modified through various reactions, including electrophilic addition, electrophilic substitution, nucleophilic addition, oxidation, reduction, and elimination. []

ANone: Yes, the vinyl group can be modified through various reactions. For example, it can be converted into an alkylcarbonyl group by a Grignard reaction followed by oxidation. [, ] It can also undergo electrophilic addition reactions, such as bromination with N-bromosuccinimide. []

ANone: The carbonyl group on the E-ring can be modified through oxidation and reduction reactions. [] Additionally, the five-membered exocyclic ring can be extended to a six-membered imide structure through allomerization and rearrangement reactions. [, , ]

ANone: Methyl pyropheophorbide-a and its derivatives are primarily investigated for their potential as photosensitizers in photodynamic therapy (PDT), particularly for cancer treatment. [, , , , , , , , , , , ]

ANone: Upon light activation, methyl pyropheophorbide-a generates reactive oxygen species (ROS), primarily singlet oxygen, which induce cell death in target tissues. [, , , ]

ANone: Several factors affect efficacy, including the photosensitizer's structure, its ability to generate singlet oxygen, cellular uptake, subcellular localization, and the presence of resistance mechanisms. [, , , , , ]

ANone: Modifications at different positions of the methyl pyropheophorbide-a structure can significantly impact its photophysical properties, such as absorption wavelength, singlet oxygen quantum yield, and lipophilicity. [, , , , , , , , ]

ANone: Incorporating electron-withdrawing groups, such as methylenemalononitrile, can shift the Qy absorption band of chlorin derivatives to longer wavelengths, potentially enhancing their effectiveness in treating deep-seated tumors. []

ANone: Yes, Density Functional Theory (DFT) calculations have been employed to predict the geometries and electronic structures of methyl pyropheophorbide-a derivatives, providing insights into their photophysical properties and interactions with water molecules. [, ]

ANone: DFT calculations have been used to study the interaction between Zn pyropheophorbide a and nicotine, demonstrating a "two-point binding" mechanism involving coordination of the nicotine N-pyridyl moiety to the zinc atom and ion pairing between the nicotine N-methyl pyrrolidine unit and the chlorin acid group. []

ANone: Various cancer cell lines, including human ovarian cancer cells (SKOV3, A2780) [, ], human cervical cancer cells (HeLa) [, ], and mouse sarcoma S-180 cells [, ], have been used to evaluate the in vitro PDT efficacy of methyl pyropheophorbide-a derivatives.

ANone: Yes, in vivo studies have been conducted using methyl pyropheophorbide-a derivatives in mouse models. For instance, the in vivo photosensitizing efficacy of alkyl ether analogs of pyropheophorbide-a was investigated in C3H mice implanted with RIF tumors. []

ANone: Yes, the transcription factor Nrf2 has been implicated in resistance to methyl pyropheophorbide-a-mediated PDT. [] Activation of Nrf2, possibly through the mitogen-activated protein kinase (MAPK) pathway, has been linked to cytoprotection against PDT-induced oxidative stress. []

ANone: Nrf2 promotes resistance by enhancing cellular defense mechanisms against oxidative stress, such as increasing antioxidant levels and promoting the efflux of the photosensitizer from cells through the Nrf2-HO-1 and Nrf2-ABCG2 signaling pathways, respectively. []

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